molecular formula C7H11NOS B1457086 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol CAS No. 2258-19-7

2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Cat. No.: B1457086
CAS No.: 2258-19-7
M. Wt: 157.24 g/mol
InChI Key: BQQBMZMSRDSGKP-UHFFFAOYSA-N
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Description

2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.24 g/mol . It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2,4-Dimethylthiazol-5-yl)ethanol is involved in biochemical reactions where it interacts with NAD(P)H-dependent cellular oxidoreductase enzymes . These enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color . This reduction process reflects the number of viable cells present, making it a valuable tool for measuring cell viability and proliferation . The compound’s interaction with these enzymes is crucial for its role in biochemical assays.

Cellular Effects

2-(2,4-Dimethylthiazol-5-yl)ethanol influences various types of cells and cellular processes. It is readily taken up by viable cells and reduced by mitochondrial dehydrogenases . The reduction product, formazan, accumulates inside the cell and on the cell surface, allowing for the quantification of cell viability . This compound is used to measure cytotoxicity (loss of viable cells) or cytostatic activity (shift from proliferation to quiescence) of potential medicinal agents and toxic materials . The degree of formazan concentration correlates with the number of viable cells, making it a reliable indicator of cell health .

Molecular Mechanism

At the molecular level, 2-(2,4-Dimethylthiazol-5-yl)ethanol exerts its effects through the reduction of the tetrazolium dye to formazan by mitochondrial dehydrogenases . This reduction process primarily occurs in the cytoplasm and to a lesser extent in the mitochondria and cell membrane . The reductase activity in the endoplasmic reticulum is highly dependent on the concentration of intracellular NADH and NADPH . The mitochondrial succinate dehydrogenase and cytochrome c also participate in the reduction of MTT . This interaction with multiple cellular components highlights the compound’s multifaceted role in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-Dimethylthiazol-5-yl)ethanol can change over time. The reduction of MTT to formazan is linear with time over 30 minutes to 2 hours . The compound’s stability and degradation can influence the accuracy of the assay results. Long-term effects on cellular function have been observed, with variations in formazan production correlating with changes in cell number and metabolic activity . The compound’s sensitivity to light necessitates conducting MTT assays in the dark to ensure accurate results .

Dosage Effects in Animal Models

The effects of 2-(2,4-Dimethylthiazol-5-yl)ethanol vary with different dosages in animal models. In vitro studies have shown that the compound is readily taken up by viable cells and reduced by mitochondrial dehydrogenases . Higher concentrations of the compound result in increased formazan production, indicating higher cell viability . At excessively high doses, the compound may exhibit toxic effects, leading to cell death . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for accurate and reliable results.

Metabolic Pathways

2-(2,4-Dimethylthiazol-5-yl)ethanol is involved in metabolic pathways that include the reduction of tetrazolium salts by mitochondrial dehydrogenases . The compound’s interaction with NADH and NADPH-dependent enzymes plays a crucial role in its reduction to formazan . This process is essential for assessing cell viability and metabolic activity in various biochemical assays . The compound’s involvement in these metabolic pathways underscores its significance in cellular metabolism and biochemical research.

Transport and Distribution

Within cells and tissues, 2-(2,4-Dimethylthiazol-5-yl)ethanol is transported and distributed through interactions with cellular transporters and binding proteins . The compound’s reduction to formazan occurs both inside the cell and on the cell surface, indicating its widespread distribution within the cellular environment . The degree of formazan accumulation reflects the compound’s localization and its impact on cellular function . This distribution pattern is crucial for accurately assessing cell viability and metabolic activity.

Subcellular Localization

The subcellular localization of 2-(2,4-Dimethylthiazol-5-yl)ethanol primarily involves the cytoplasm, mitochondria, and cell membrane . The reduction of MTT to formazan occurs in these compartments, with the endoplasmic reticulum playing a significant role in the reductase activity . The compound’s localization within these subcellular compartments influences its activity and function, making it a valuable tool for assessing cellular metabolism and viability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the reaction of 2-bromo-1,3-thiazole with dimethylamine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-thiazol-5-yl)ethan-1-ol: Similar structure but lacks the dimethyl groups.

    2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol: Similar structure with additional methyl groups on the thiazole ring.

Uniqueness

2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol is unique due to the presence of the dimethyl groups on the thiazole ring, which can influence its chemical reactivity and biological activity. These structural features can enhance its binding affinity to molecular targets and improve its stability under various conditions .

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5-7(3-4-9)10-6(2)8-5/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQBMZMSRDSGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(2,4-dimethylthiazol-5-yl)acetic acid (230 mg, 1.343 mmol) in dry THF (10 mL) was carefully added over 2 min to solution of 2M LAH (1.343 mL, 2.69 mmol) in dry THF (10 mL) at 0° C. The reaction mixture was allowed to warm to rt and was stirred for 6 h. The reaction was quenched with 0.2 mL of water (stir for 10 min), 0.2 mL of 15% NaOH/water (stir for 10 min), and then 0.4 mL of water. After stirring for 18 h, the mixture was filtered through celite. The filtrate was concentrated in vacuum. The residue was dried under high vacuum for 16 h to afford 2-(2,4-dimethylthiazol-5-yl)ethanol (180 mg, 1.145 mmol, 85% yield) as a clear viscous oil. 1H NMR (500 MHz, CDCl3) δ 3.83 (t, J=6.3 Hz, 2H), 2.97 (t, J=6.3 Hz, 2H), 2.64 (s, 3H), 2.35 (s, 3H).
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
1.343 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.